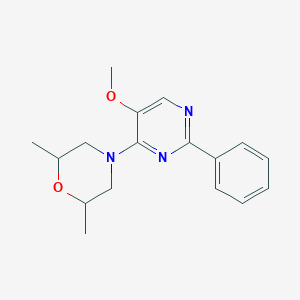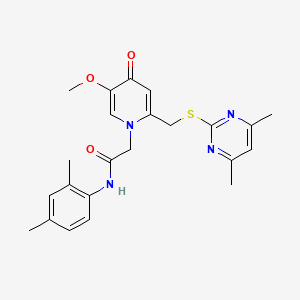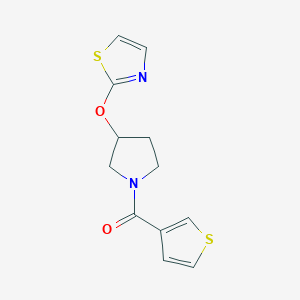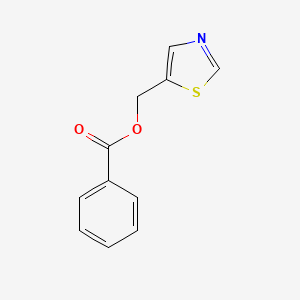
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenyl group, and a pyrimidinyl group attached to a morpholine ring
Preparation Methods
The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves several steps, typically starting with the preparation of the pyrimidinyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has found applications in several areas of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the substituents on the pyrimidinyl or morpholine rings, which may result in different reactivity and applications.
Properties
IUPAC Name |
4-(5-methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-20(11-13(2)22-12)17-15(21-3)9-18-16(19-17)14-7-5-4-6-8-14/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAMHKGBMFMSLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2402038.png)


![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)


![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)
![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)
